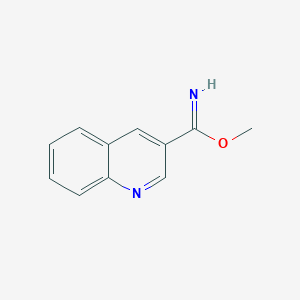

Methyl 3-quinolinecarboximidate

Description

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl quinoline-3-carboximidate |

InChI |

InChI=1S/C11H10N2O/c1-14-11(12)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,12H,1H3 |

InChI Key |

XJIALYKTGAKVJU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of the Provided Evidence

- & 3 (Molecules, 2014): Discuss diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) and labdane-type compounds in plant resins. These compounds are structurally unrelated to quinolinecarboximidates, which are nitrogen-containing heterocycles. No quinoline derivatives are mentioned .

- (2021): Focuses on methyl shikimate, a cyclohexanecarboxylic acid derivative.

- (2024): Lists fatty acid methyl esters (e.g., palmitic acid methyl ester) in a plant extract. These are simple esters without aromatic or heterocyclic features .

Hypothetical Comparison Framework (Based on Indirect Evidence)

While direct data are unavailable, a theoretical comparison could be structured around:

- Functional Groups: Methyl esters (e.g., sandaracopimaric acid methyl ester ) vs. methyl imidates (e.g., Methyl 3-quinolinecarboximidate). Imidates are less common in natural products and may exhibit distinct reactivity (e.g., nucleophilic substitution) compared to esters.

- Heterocyclic vs. Terpenoid Scaffolds: Quinoline derivatives (aromatic N-heterocycles) differ significantly from diterpenoid methyl esters (alicyclic structures) in terms of electronic properties, solubility, and biological interactions.

- Analytical Signatures : Methyl shikimate’s NMR and FTIR data highlight carbonyl (C=O) and ester (C-O) signals, which would differ from imidate C=N and N-O functional groups.

Recommendations for Further Research

To address the original query, the following steps are necessary:

- Revised Literature Search: Prioritize studies on quinolinecarboximidates, such as: Synthesis and applications of quinoline imidates in medicinal chemistry (e.g., kinase inhibitors). Comparative stability/reactivity studies of imidates vs. esters.

- Experimental Data: Obtain NMR, MS, or chromatographic data for this compound and analogs (e.g., ethyl or benzyl derivatives) to enable direct comparisons.

Critical Notes

- The absence of quinolinecarboximidate data in the provided evidence precludes authoritative analysis.

- Future work should consult specialized journals (e.g., Journal of Heterocyclic Chemistry, Bioorganic & Medicinal Chemistry Letters) for relevant comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.